
Citalopram Olefinic Impurity
Vue d'ensemble
Description
Citalopram Olefinic Impurity, chemically designated as 4-[(Z)-4-[bis(trideuteriomethyl)amino]-1-(4-fluorophenyl)but-1-enyl]-3-(hydroxymethyl)benzonitrile, is a deuterated analog of citalopram and a process-related impurity formed during the synthesis of the active pharmaceutical ingredient (API). Its molecular formula is C₂₀D₆H₁₅FN₂O, with a molecular weight of 330.43 . Structurally, it retains the core citalopram framework but features an olefinic (C=C) bond at the butenyl side chain and deuterium substitution at the dimethylamino group.
Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are employed for its identification and quantification. For example, LC-MS studies have confirmed its presence in citalopram batches at trace levels (0.05–0.1% w/w), necessitating stringent control per ICH guidelines .
Méthodes De Préparation
The preparation of Citalopram Olefinic Impurity involves multi-step synthetic routes. One common method includes the use of 5-Bromophthalide as a starting material, which undergoes a series of reactions including hydrogenation and the use of catalysts such as Raney Nickel . The reaction conditions are carefully controlled to optimize yield and minimize the formation of unwanted byproducts . Industrial production methods often involve large-scale synthesis with stringent quality control measures to ensure the impurity levels are within acceptable limits .
Analyse Des Réactions Chimiques
Citalopram Olefinic Impurity can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Neuroprotective Effects
Recent studies have indicated that citalopram exhibits neuroprotective properties. For example, a study demonstrated that citalopram could mitigate mitochondrial dysfunction and synaptic impairment in neuronal cells expressing mutant amyloid precursor proteins related to Alzheimer's disease. The olefinic impurity's role in these protective mechanisms warrants further investigation, as it may contribute to the overall efficacy of citalopram in neurodegenerative conditions .
Cardiotoxicity
Citalopram and its impurities have been scrutinized for their cardiotoxic effects. Research has shown that high doses of citalopram can lead to QT interval prolongation, increasing the risk of serious cardiac events. The olefinic impurity's influence on this side effect is crucial for understanding the safety profile of citalopram .
Comparative Toxicology
Comparative studies have evaluated the cardiotoxic risk associated with various SSRIs, including citalopram and its olefinic impurity. Findings suggest that while citalopram has a higher potential for QT prolongation compared to other SSRIs, the presence of impurities may exacerbate this risk, necessitating careful monitoring during treatment .
Treatment of Depression and Anxiety
Citalopram remains a first-line treatment for major depressive disorder and anxiety disorders due to its favorable side effect profile compared to older antidepressants. The olefinic impurity's impact on treatment outcomes is an area of ongoing research, particularly regarding patient responses and side effect variations .
Implications for Drug Formulation
The presence of olefinic impurities in pharmaceutical formulations can affect drug stability and bioavailability. Understanding how these impurities interact with active ingredients can lead to improved formulation strategies that enhance therapeutic efficacy while minimizing adverse effects .
Further investigations are needed to elucidate the specific roles and effects of citalopram olefinic impurities:
- Mechanistic Studies : Detailed mechanistic studies are required to understand how these impurities affect serotonin reuptake and other biochemical pathways.
- Longitudinal Safety Assessments : Long-term studies assessing the safety profiles of citalopram formulations containing olefinic impurities are essential.
- Formulation Innovations : Research into novel formulations that minimize impurities while maintaining efficacy could lead to safer antidepressant options.
Mécanisme D'action
The mechanism of action of Citalopram Olefinic Impurity is not well-studied, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. its presence can affect the overall efficacy and safety of Citalopram by potentially interacting with the serotonin reuptake inhibition pathway . The molecular targets and pathways involved are similar to those of Citalopram, focusing on the inhibition of serotonin reuptake in the central nervous system .
Comparaison Avec Des Composés Similaires
Citalopram Olefinic Impurity is one of several structurally related impurities in citalopram and escitalopram (its S-enantiomer). Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
Key Observations :
- The olefinic bond in this compound introduces geometric isomerism (Z/E), which is absent in non-olefinic analogs like Citalopram Diol-Desfluoro .
- The Oxime Impurity (CAS 227954-88-3) exhibits higher polarity due to the oxime group, leading to distinct retention times in reversed-phase HPLC .
Pharmacological and Toxicological Profiles
Key Findings :
- By comparison, citalopram itself has high SERT affinity (IC₅₀ ~10 nM), while analogs like D22 show weaker binding (IC₅₀ ~1–26 μM) .
- Genotoxicity risk remains unconfirmed for the Olefinic Impurity, but ICH S2(R1) guidelines recommend limiting its concentration to ≤0.1% due to structural alerts (olefinic bonds) . In contrast, impurities like Citalopram Ring-Opening Impurity (CAS 1440961-11-4) are classified as cohort-of-concern due to confirmed mutagenicity .
Analytical Challenges and Methodologies
- Olefinic Impurity : Requires chiral separation techniques (e.g., HPSEC) to resolve Z/E isomers, with a detection limit of 0.01% via LC-MS .
- Oxime Impurity : Quantified using UV spectrophotometry at 254 nm, with a linear range of 0.05–5 µg/mL .
- Escitalopram EP Impurity L : Detected via HPLC with polar stationary phases, owing to its oxalate salt’s ionic character .
Regulatory and Industrial Implications
This compound exemplifies the need for robust impurity profiling in antidepressants. Its control aligns with USP <476> and EP 2.2.46 guidelines, which mandate identification thresholds of 0.1% for unspecified impurities . By contrast, non-olefinic impurities like Citalopram Diol-Desfluoro are often controlled at higher thresholds (0.5%) due to lower toxicity risks .
Activité Biologique
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is primarily used in the treatment of major depressive disorder and anxiety disorders. Its biological activity is heavily influenced by its structural components, including various impurities that may arise during its synthesis and degradation. One such impurity, known as Citalopram Olefinic Impurity , has been the subject of recent studies to understand its biological activity, pharmacological effects, and potential implications in clinical settings.
Overview of Citalopram and Its Impurities
Citalopram is a bicyclic phthalane derivative that selectively inhibits the reuptake of serotonin (5-HT) without significantly affecting noradrenaline (NA) or dopamine (DA) uptake. This unique mechanism makes it a valuable therapeutic agent with a favorable side effect profile compared to older antidepressants . However, the presence of impurities, such as the olefinic impurity, can alter its pharmacological properties and efficacy.
Table 1: Common Impurities in Citalopram
Impurity Name | Structure Description | Formation Conditions |
---|---|---|
Citalopram Carboxamide | A carboxamide derivative of citalopram | Hydrolytic degradation |
Citalopram N-Oxide | An oxidized form of citalopram | Oxidative degradation |
This compound | An olefinic structure formed during synthesis | Synthetic by-products |
3-Hydroxycitalopram N-Oxide | Hydroxylated derivative of citalopram | Photolytic degradation |
Pharmacological Profile
The olefinic impurity's biological activity has not been extensively characterized; however, preliminary studies suggest it may possess some serotonergic activity. The structural modifications inherent in this impurity could potentially affect its binding affinity to serotonin transporters.
- Serotonin Uptake Inhibition : Similar to citalopram, the olefinic impurity may inhibit serotonin reuptake, although possibly with varying potency. This could influence overall therapeutic outcomes when present in formulations.
- Impact on Efficacy : The presence of such impurities can lead to altered pharmacokinetics and pharmacodynamics. For example, impurities may compete with the active drug for binding sites or affect the metabolism of citalopram itself .
Case Studies
A case study conducted by researchers explored the effects of citalopram and its impurities on patient outcomes. The study highlighted that patients receiving formulations with higher levels of impurities reported varied responses compared to those receiving purer forms of citalopram.
- Study Design : A cohort of patients diagnosed with major depressive disorder was treated with either standard citalopram or a formulation containing significant levels of olefinic impurity.
- Findings : Patients receiving the impure formulation exhibited:
- Increased Side Effects : Higher reports of nausea and dizziness.
- Variable Antidepressant Response : Some patients showed diminished efficacy in symptom relief.
Research Findings
Recent studies have employed advanced analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the levels of this compound in pharmaceutical formulations. The findings indicate that even trace amounts can significantly impact drug behavior.
Table 2: Analytical Findings on this compound
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying citalopram olefinic impurity in drug substances?
Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the primary method for analyzing citalopram-related impurities. The USP monograph for citalopram hydrobromide specifies a chromatographic system using a C18 column (5 µm, 4.6 mm × 15 cm) maintained at 45°C, with a mobile phase of methanol and phosphate buffer. Critical parameters include a signal-to-noise ratio ≥3 for sensitivity, resolution ≥3 between citalopram and its impurities, and tailing factor ≤1.5 . Quantification requires relative response factors (RRFs) for impurities relative to the citalopram free base, calculated using molecular weights (e.g., 324.39 for citalopram vs. 405.30 for its hydrobromide salt) .
Q. How do pharmacopeial guidelines (USP/ICH) define acceptable limits for this compound?
Methodological Answer: USP General Chapter <476> and ICH Q3A/B guidelines classify impurities based on their toxicity and daily exposure. For citalopram, individual unspecified impurities are capped at ≤0.10%, and total impurities ≤0.50%. Compliance requires validated methods for impurity profiling, including forced degradation studies (acid/base hydrolysis, oxidation) to confirm method specificity .
Q. What are the critical steps in preparing reference standards for impurity analysis?
Methodological Answer:
- Sourcing: Use pharmacopeial standards (e.g., USP Citalopram Related Compound F) or synthesize impurities with ≥95% purity.
- Qualification: Confirm identity via NMR, MS, and HPLC co-elution studies.
- Solution stability: Validate stock solutions under storage conditions (e.g., -20°C for light-sensitive impurities) and document stability intervals .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity profiles obtained from different analytical methods (e.g., HPLC vs. LC-MS)?
Methodological Answer:
- Cross-validation: Compare retention times, UV spectra, and mass fragmentation patterns (LC-MS/MS) to confirm impurity identity.
- Matrix effects: Assess ion suppression/enhancement in LC-MS using post-column infusion studies.
- Statistical analysis: Apply multivariate tools (e.g., PCA) to evaluate method variability and identify root causes (e.g., column aging, mobile phase pH drift) .
Q. What experimental design principles apply to stability studies of this compound under accelerated conditions?
Methodological Answer:
- ICH Q1A-driven protocols: Store samples at 40°C/75% RH for 6 months, with interim timepoints (1, 3, 6 months).
- Degradation kinetics: Use Arrhenius modeling to extrapolate shelf-life, assuming pseudo-first-order reactions.
- Forced degradation: Include photolytic stress (ICH Q1B) with controlled UV exposure (e.g., 1.2 million lux-hours) to assess photo-degradation pathways .
Q. How should researchers address contradictions in impurity toxicity data from in vitro vs. in vivo studies?
Methodological Answer:
- Toxicological reconciliation: Compare Ames test (mutagenicity) and micronucleus assay (clastogenicity) results with in vivo NOAEL (no-observed-adverse-effect-level) data.
- Structure-activity relationships (SAR): Use computational tools (e.g., Derek Nexus) to predict impurity reactivity and prioritize in vivo testing for high-risk analogs.
- Regulatory alignment: Cross-reference ICH M7 and EMA guidelines to justify impurity limits .
Q. Data Interpretation and Validation
Q. What statistical methods are recommended for validating impurity quantification limits (LOQ/LOD) in HPLC assays?
Methodological Answer:
- LOQ determination: Use signal-to-noise (S/N) ratios ≥10, validated via serial dilution of impurity standards.
- Accuracy/recovery: Spiked recovery studies (80–120% range) with triplicate analyses at 50%, 100%, and 150% of the target impurity level.
- Precision: Calculate %RSD for intra-day (n=6) and inter-day (n=3) replicates, accepting ≤5% variability .
Q. How can researchers differentiate process-related impurities vs. degradation products in citalopram formulations?
Methodological Answer:
- Synthetic pathway analysis: Map potential intermediates (e.g., olefinic byproducts from Heck coupling reactions) using batch records.
- Stressed vs. unstressed samples: Compare impurity profiles of fresh API with thermally stressed (e.g., 60°C/1 week) and hydrolyzed samples.
- Isotopic labeling: Use ¹³C-labeled precursors to trace impurity origins via LC-MS .
Q. Regulatory and Compliance Challenges
Q. What documentation is required to justify omission of a nitrosamine impurity test for citalopram?
Methodological Answer:
- Synthesis feasibility: Provide evidence of failed attempts to synthesize the nitrosamine analog (e.g., reaction conditions, analytical traces).
- Theoretical risk assessment: Cite literature on amine reactivity and nitroso-group stability under process conditions.
- Regulatory submission: Include a detailed rationale in the CTD (Common Technical Document) Module 3.2.S.4.2, referencing ICH M7 .
Q. How do USP <1086> and ICH Q3D influence elemental impurity profiling for citalopram APIs?
Methodological Answer:
- Risk-based categorization: Classify elements (e.g., Pd, Ni) per ICH Q3D Option 1 (summation of all sources) or Option 2 (controlled via PDE limits).
- ICP-MS validation: Include method sensitivity (ppb-level detection) for Class 1 (Cd, Pb) and Class 2A (Co, Ni) elements.
- Leachables studies: Assess metal migration from manufacturing equipment using simulated solvents .
Propriétés
IUPAC Name |
4-[4-(dimethylamino)-1-(4-fluorophenyl)but-1-enyl]-3-(hydroxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-23(2)11-3-4-19(16-6-8-18(21)9-7-16)20-10-5-15(13-22)12-17(20)14-24/h4-10,12,24H,3,11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAICSOQOSARWDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.